6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by its unique structure, which includes a naphthalene ring system with a ketone group and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1-isopropylnaphthalene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalenones.
Scientific Research Applications
6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a methyl group instead of an isopropyl group.
6-Ethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
6-Phenyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific isopropyl substituent, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isopropyl group plays a crucial role in the compound’s behavior and properties.
Properties
CAS No. |
60606-92-0 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-9(2)10-6-7-12-11(8-10)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3 |
InChI Key |
QKJXUPWAONTKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
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